10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline
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Overview
Description
10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline is a complex organic compound belonging to the indoloisoquinoline family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl group attached to the indoloisoquinoline core. Indoloisoquinolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core . This is followed by further functionalization to introduce the bromine, methyl, and phenyl groups. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline involves its interaction with various molecular targets and pathways. The indole core can interact with DNA, proteins, and enzymes, leading to its biological effects. For example, it may intercalate into DNA, disrupting replication and transcription processes, or inhibit specific enzymes involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-c]isoquinoline: Lacks the bromine, methyl, and phenyl groups but shares the core structure.
10-Chloro-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline: Similar structure with a chlorine atom instead of bromine.
7-Methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline: Lacks the bromine atom but otherwise similar.
Uniqueness
10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the bromine, methyl, and phenyl groups enhances its potential for diverse chemical reactions and biological interactions .
Properties
CAS No. |
62693-64-5 |
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Molecular Formula |
C22H15BrN2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
10-bromo-7-methyl-5-phenylindolo[2,3-c]isoquinoline |
InChI |
InChI=1S/C22H15BrN2/c1-25-19-12-11-15(23)13-18(19)20-16-9-5-6-10-17(16)21(24-22(20)25)14-7-3-2-4-8-14/h2-13H,1H3 |
InChI Key |
MPNQTRRXPDILCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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